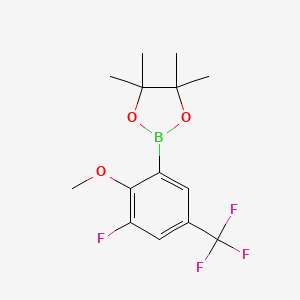
(Z)-3-(2,2-Diphenylhydrazono)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Diphenylhydrazono)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 3-(2,2-Diphenylhydrazono)indolin-2-one consists of an indolin-2-one core with a diphenylhydrazono group attached at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylhydrazono)indolin-2-one typically involves the reaction of indolin-2-one with diphenylhydrazine under specific conditions. One common method includes the use of a Fischer indolization reaction, where aryl hydrazines react with allyloxyketones to form the desired indolin-2-one derivatives . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(2,2-Diphenylhydrazono)indolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Diphenylhydrazono)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(2,2-Diphenylhydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit enzymes such as topoisomerase IV, which is essential for DNA replication . This inhibition leads to the disruption of DNA processes, resulting in the compound’s biological effects. Additionally, the compound’s structure allows it to generate reactive species that can cause cellular damage through oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolin-2-one: A core structure similar to 3-(2,2-Diphenylhydrazono)indolin-2-one but without the diphenylhydrazono group.
Isatin: Another indole derivative with a similar core structure but different functional groups.
3-Hydroxyindolin-2-one: A derivative with a hydroxyl group at the 3-position, exhibiting different biological properties.
Uniqueness
3-(2,2-Diphenylhydrazono)indolin-2-one is unique due to the presence of the diphenylhydrazono group, which imparts specific chemical and biological properties not found in other similar compounds. This unique structure allows for distinct interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H15N3O |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(3Z)-3-(diphenylhydrazinylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24) |
InChI-Schlüssel |
YTIARQDLTLPRGG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C\3/C4=CC=CC=C4NC3=O |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
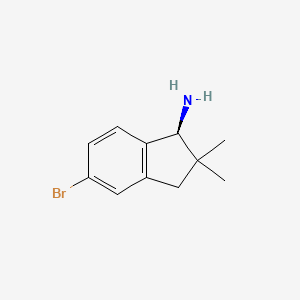
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
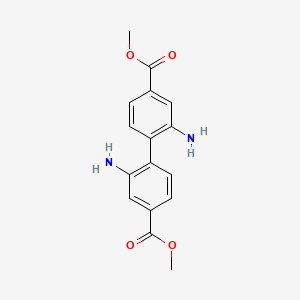
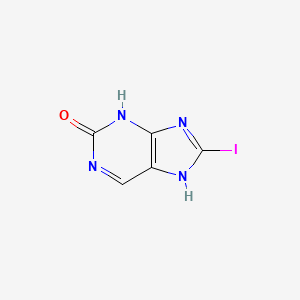
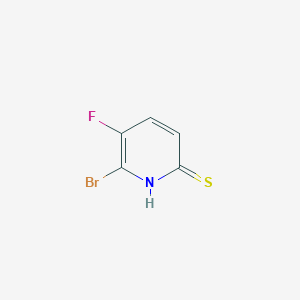
![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)

